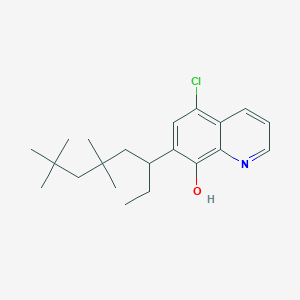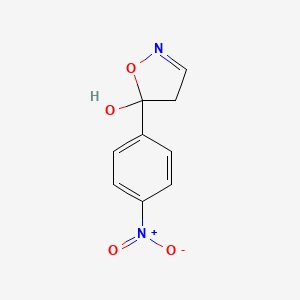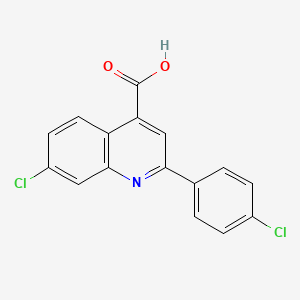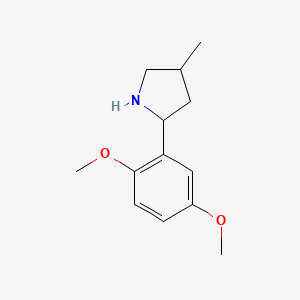![molecular formula C35H37O2P B12893844 (2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine](/img/structure/B12893844.png)
(2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of tert-butyl groups, a methanodibenzo-dioxocin core, and a diphenylphosphine moiety, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Methanodibenzo-dioxocin Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dioxocin ring system.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the Diphenylphosphine Moiety: The final step involves the coupling of the diphenylphosphine group to the dioxocin core using a suitable phosphine reagent and a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylphosphine moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Substitution: Nucleophiles such as halides, amines, or thiols, with solvents like dichloromethane or ethanol.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Various substituted phosphine compounds depending on the nucleophile used.
科学研究应用
(2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
作用机制
The mechanism of action of (2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The diphenylphosphine moiety can coordinate with metal centers, influencing catalytic activity and facilitating various chemical reactions. The tert-butyl groups provide steric protection, enhancing the stability and selectivity of the compound.
相似化合物的比较
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in various industrial applications.
2,4,8,10-Tetra-tert-butyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-olate: A related compound with similar structural features and applications in materials science.
Uniqueness
(2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine stands out due to its unique combination of a methanodibenzo-dioxocin core and a diphenylphosphine moiety, which imparts distinct chemical properties and enhances its versatility in various applications.
属性
分子式 |
C35H37O2P |
|---|---|
分子量 |
520.6 g/mol |
IUPAC 名称 |
(4,13-ditert-butyl-8,10-dioxatetracyclo[7.7.1.02,7.011,16]heptadeca-2(7),3,5,11(16),12,14-hexaen-6-yl)-diphenylphosphane |
InChI |
InChI=1S/C35H37O2P/c1-34(2,3)23-17-18-27-28-22-32(36-30(27)20-23)37-33-29(28)19-24(35(4,5)6)21-31(33)38(25-13-9-7-10-14-25)26-15-11-8-12-16-26/h7-21,28,32H,22H2,1-6H3 |
InChI 键 |
QMSLYBDHKBWSIO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3CC(O2)OC4=C3C=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


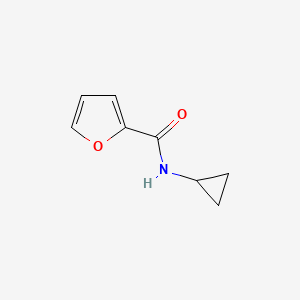

![(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12893786.png)

![3-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12893796.png)




